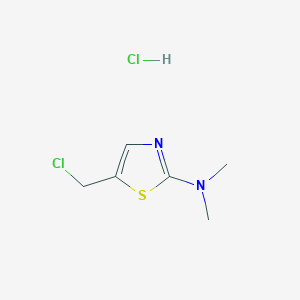
5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rearrangement and Cyclization Studies:
- Research on methoxy-substituted tetrahydroisoquinolines undergoing rearrangement in formic acid to yield benzazepine derivatives underlines the reactive versatility of compounds with similar structural motifs (R. McMahon, C. Thornber, & S. Ruchirawat, 1982).
Synthesis of Complex Alkaloids:
- Studies on the synthesis of codeine and morphine from benzyl-N-formyl isoquinolines showcase the potential of complex molecular scaffolding and transformation relevant to pharmacologically active alkaloids (H. C. Beyerman et al., 1976).
Pro-drug Design for Targeted Therapy:
- Research involving the synthesis of 5-substituted isoquinolin-1-ones for potential applications as pro-drugs highlights the strategic modification of chemical entities for selective therapeutic drug release in hypoxic tumors (J. Berry et al., 1997).
Antimicrobial Activity of Novel Derivatives:
- The development of new 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones and their subsequent antimicrobial screening signifies the ongoing search for novel antimicrobials with enhanced efficacy (H. Bektaş et al., 2007).
Corrosion Inhibition for Material Protection:
- Investigations on the corrosion inhibition properties of quinazoline Schiff base compounds on mild steel in acidic environments underscore the chemical's potential in extending the lifespan of industrial materials (Ghulamullah Khan et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzamide to form 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide, which is then reacted with N-phenylpentanoyl chloride to yield the final product.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-aminobenzamide", "N-phenylpentanoyl chloride", "reagents and solvents" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst and solvent to form 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide.", "Step 2: Reaction of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide with N-phenylpentanoyl chloride in the presence of a suitable base and solvent to yield the final product, 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide." ] } | |
CAS RN |
1021215-71-3 |
Molecular Formula |
C28H27N3O5 |
Molecular Weight |
485.54 |
IUPAC Name |
5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C28H27N3O5/c1-36-25-15-14-20(19-32)17-21(25)18-31-24-12-6-5-11-23(24)27(34)30(28(31)35)16-8-7-13-26(33)29-22-9-3-2-4-10-22/h2-6,9-12,14-15,17,19H,7-8,13,16,18H2,1H3,(H,29,33) |
InChI Key |
GGMBOYGXOTZHMY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





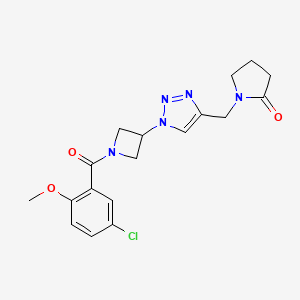

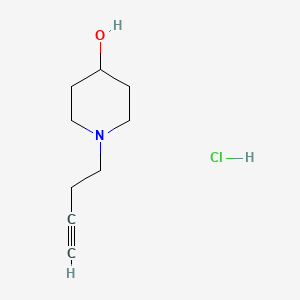

![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)

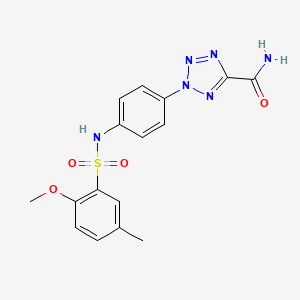

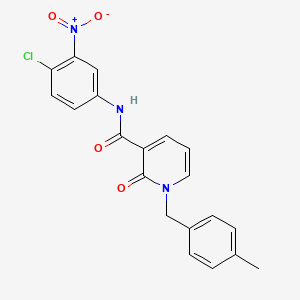
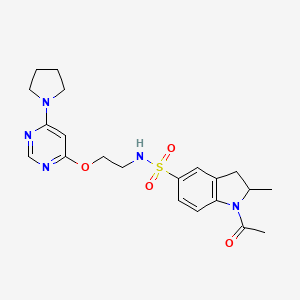
![1-[4-(Difluoromethoxy)phenyl]-1-(hydroxyimino)ethane](/img/structure/B2764238.png)
